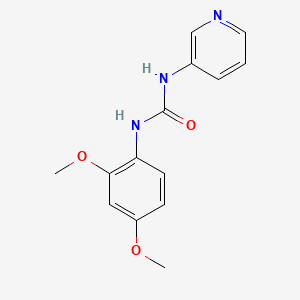
1-(4-biphenylylsulfonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylylsulfonyl)azepane, also known as BSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BSA is a heterocyclic compound that contains a seven-membered ring and a biphenyl group attached to it.
Wirkmechanismus
The mechanism of action of 1-(4-biphenylylsulfonyl)azepane is not well understood, but it is believed to act as a modulator of various signaling pathways in cells. 1-(4-biphenylylsulfonyl)azepane has been shown to inhibit the activity of protein kinase C, which is involved in various cellular processes, including cell proliferation and differentiation. 1-(4-biphenylylsulfonyl)azepane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
1-(4-biphenylylsulfonyl)azepane has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 1-(4-biphenylylsulfonyl)azepane has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. 1-(4-biphenylylsulfonyl)azepane has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 1-(4-biphenylylsulfonyl)azepane has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-biphenylylsulfonyl)azepane has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. 1-(4-biphenylylsulfonyl)azepane can be easily synthesized in large quantities and can be stored for long periods without significant degradation. 1-(4-biphenylylsulfonyl)azepane also has low toxicity, making it suitable for in vitro and in vivo experiments. However, 1-(4-biphenylylsulfonyl)azepane has some limitations, including its poor solubility in water and its limited availability in the market.
Zukünftige Richtungen
1-(4-biphenylylsulfonyl)azepane has several potential future directions for research, including its use as a therapeutic agent for various diseases, its use as a drug delivery system, and its use as a building block for the synthesis of novel compounds. 1-(4-biphenylylsulfonyl)azepane can also be modified to improve its solubility and bioavailability, making it more suitable for clinical use. In addition, further studies are needed to elucidate the mechanism of action of 1-(4-biphenylylsulfonyl)azepane and its potential interactions with other drugs.
Conclusion:
In conclusion, 1-(4-biphenylylsulfonyl)azepane is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(4-biphenylylsulfonyl)azepane's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-biphenylylsulfonyl)azepane and its applications in various fields.
Synthesemethoden
1-(4-biphenylylsulfonyl)azepane can be synthesized by reacting 1-aminocycloheptane with 4-biphenylsulfonyl chloride in the presence of a base. The reaction leads to the formation of 1-(4-biphenylylsulfonyl)azepane as a white solid, which can be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylsulfonyl)azepane has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-biphenylylsulfonyl)azepane has been studied for its potential as a therapeutic agent for treating various diseases, including cancer and Alzheimer's disease. 1-(4-biphenylylsulfonyl)azepane has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
IUPAC Name |
1-(4-phenylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c20-22(21,19-14-6-1-2-7-15-19)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYOEGIKDHSSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-furylmethyl)thio]-2-furaldehyde](/img/structure/B5790836.png)
![2,4-dichloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790840.png)
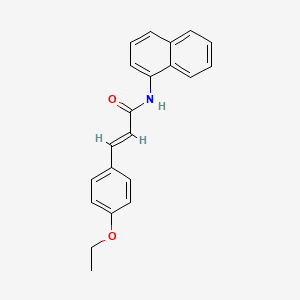
![5-hydroxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5790847.png)

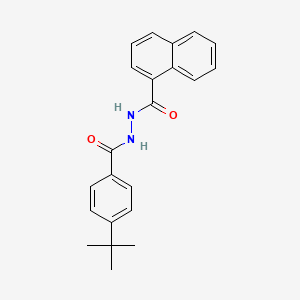
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5790882.png)
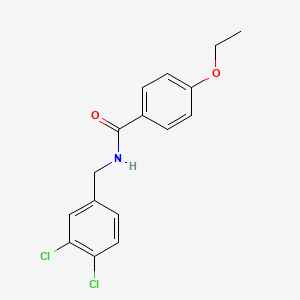
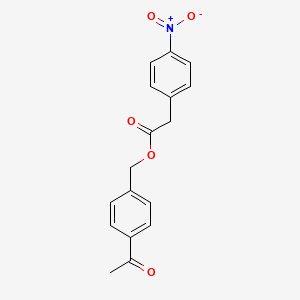
![4-[(2-chlorobenzyl)oxy]benzamide](/img/structure/B5790907.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5790910.png)
![ethyl 4-[(4-chlorophenoxy)methyl]benzoate](/img/structure/B5790912.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B5790933.png)
